Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound features a pyrrolo[3,2-b]quinoxaline core substituted with a 2-methoxyethyl group at position 1 and a carboxamide linkage to a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate moiety. The tetrahydrobenzothiophene group introduces conformational rigidity, which may enhance binding specificity compared to simpler aromatic systems .
Properties
Molecular Formula |
C24H25N5O4S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H25N5O4S/c1-32-12-11-29-20(25)18(19-21(29)27-15-9-5-4-8-14(15)26-19)22(30)28-23-17(24(31)33-2)13-7-3-6-10-16(13)34-23/h4-5,8-9H,3,6-7,10-12,25H2,1-2H3,(H,28,30) |
InChI Key |
ORGDYQXPDUZFPU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the quinoxaline and pyrrole intermediates. These intermediates are then subjected to a series of reactions, including amination and esterification, under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of tetrahydroquinoxaline compounds.
Scientific Research Applications
Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to six structurally related pyrroloquinoxaline derivatives (Table 1). Key differences lie in substituent groups, which influence physicochemical properties and biological interactions.
Table 1: Structural Comparison of Pyrroloquinoxaline Derivatives
Key Observations
Solubility and Polarity: The target compound’s 2-methoxyethyl group enhances hydrophilicity compared to lipophilic substituents like 3,5-dichlorophenyl () or 3-trifluoromethylphenyl (). This may improve aqueous solubility and bioavailability .
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity at the quinoxaline core, enhancing reactivity in nucleophilic environments. In contrast, the 2-methoxyethyl group (electron-donating) may stabilize the aromatic system, affecting redox properties .
Synthetic Accessibility: The target compound’s synthesis likely involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (similar to ), followed by coupling with the pyrroloquinoxaline precursor. This contrasts with simpler esterifications in –5 .
Crystallographic and Conformational Analysis :
- Tools like SHELX () and ORTEP () are critical for resolving the tetrahydrobenzothiophene’s puckering geometry, which influences packing efficiency and hydrogen-bonding patterns (–9). The methoxyethyl group may participate in C–H···O interactions, stabilizing crystal lattices .
Biological Activity
Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention due to its potential biological activities. This article will explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of pyrrolo[3,2-b]quinoxaline and benzothiophene moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
- Mechanism : The compound exhibits significant anticancer properties through the inhibition of various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM, showcasing its potential as an anticancer agent .
2. Antioxidant Properties
- Mechanism : The compound acts as a free radical scavenger. Its antioxidant activity was evaluated using the DPPH assay, where it demonstrated a high capacity for radical scavenging comparable to standard antioxidants like Trolox.
- Research Findings : A study reported that derivatives of pyrrolo[3,2-b]quinoxaline exhibited antioxidant activity with an overall rate constant of for hydroxyl radical scavenging .
3. Antimicrobial Activity
- Mechanism : The compound has shown promising results against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, indicating strong antibacterial properties .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
